

Application of Tobramycin in Combination with Beta-Lactams for Synergistic Effects

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Compound of Interest

Compound Name: Tobramycin

Cat. No.: B1681334

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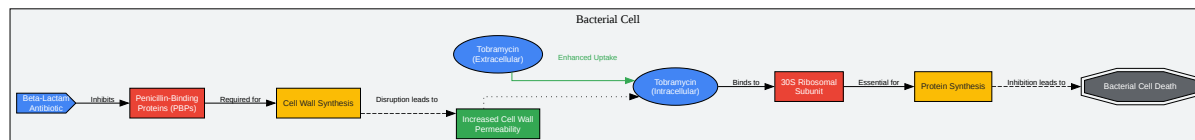
Introduction

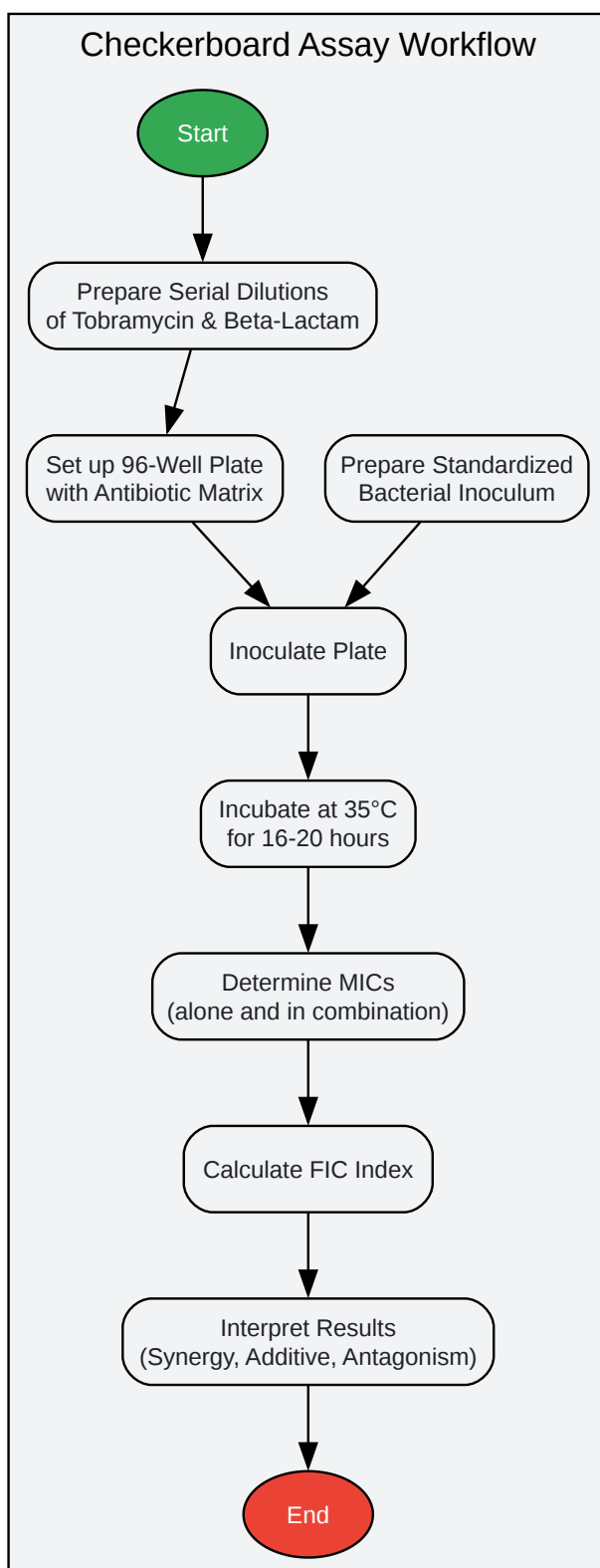
The combination of **tobramycin**, an aminoglycoside antibiotic, with beta-lactam antibiotics represents a cornerstone in the treatment of severe Gram-negative bacterial infections, particularly those caused by *Pseudomonas aeruginosa*.^{[1][2]} This combination therapy is frequently employed to broaden the antibacterial spectrum, prevent the emergence of resistance, and achieve synergistic killing of bacteria.^{[3][4]} Synergy, in this context, refers to an effect where the combined antimicrobial activity is significantly greater than the sum of their individual effects.^[5] This document provides detailed application notes on the mechanisms of synergy, protocols for assessing synergistic activity, and a summary of reported quantitative data.

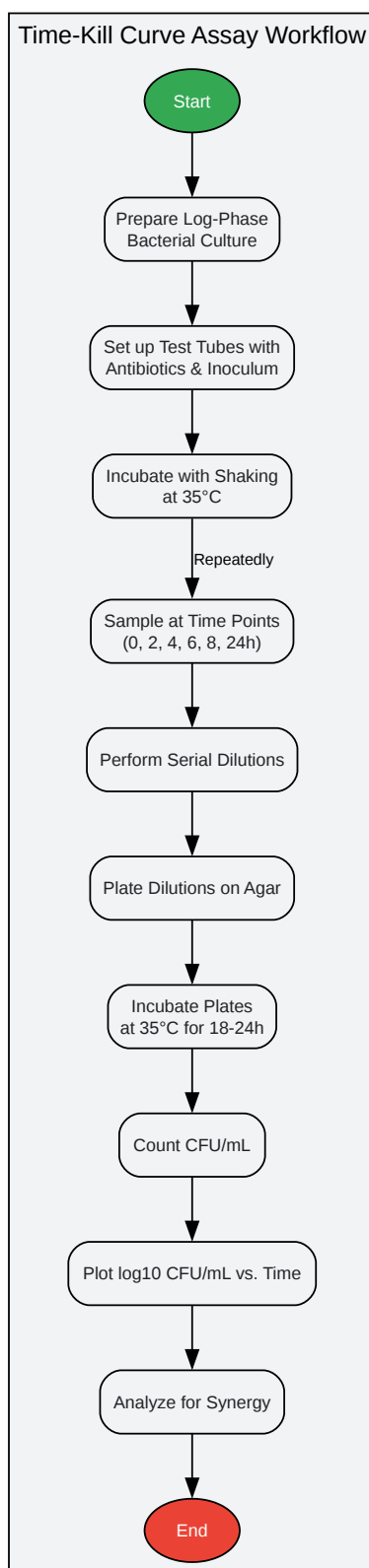
Mechanism of Synergistic Action

The primary mechanism underlying the synergy between **tobramycin** and beta-lactams involves enhanced intracellular uptake of the aminoglycoside. Beta-lactam antibiotics inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer is believed to increase the permeability of the bacterial outer membrane, thereby facilitating the entry of **tobramycin** into the periplasmic space and subsequently into the cytoplasm. Once inside the cell, **tobramycin** binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial cell death. Some

studies suggest that this synergy is not mediated by the outer membrane in certain organisms, indicating that other mechanisms may also be at play.[6][7]







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